Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

Catalog No.
S8218530
CAS No.
M.F
C25H24N4O4
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-y...

Product Name

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)

InChI Key

OQJREYQHKLULTR-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/N)C(=O)OC

Antibacterial Coatings

Specific Scientific Field: The compound’s antimicrobial properties make it relevant for developing antibacterial coatings.

Application Summary:
Experimental Procedures:
Results and Outcomes:

    Reduced Bacterial Adhesion: Coated surfaces exhibit lower bacterial attachment.

    Long-Term Efficacy: The compound’s sustained release inhibits bacterial growth.

These are just two of the applications; the compound’s versatility extends to other fields like drug delivery, materials science, and more. Researchers continue to explore its potential, emphasizing safety and efficacy in each context

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzimidazole core. The molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of 444.48 g/mol. This compound features multiple functional groups, including an ethoxy group, a hydroxyl group, and an amidine moiety, contributing to its potential biological activity and therapeutic applications .

Typical of benzimidazole derivatives, such as:

  • Esterification: Reacting with carboxylic acids or alcohols to form esters.
  • Nucleophilic substitutions: Particularly at the nitrogen atoms in the amidine group.
  • Hydrolysis: Involving the cleavage of ester bonds under acidic or basic conditions.

These reactions can be exploited to modify the compound for enhanced biological activity or altered pharmacokinetic properties .

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate exhibits significant biological activities, particularly as an angiotensin II receptor antagonist. This mechanism is critical for managing hypertension and related cardiovascular conditions. The compound has shown efficacy in reducing blood pressure and improving renal function in preclinical studies, indicating its potential utility in treating various circulatory system diseases .

The synthesis of methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate typically involves several key steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions involving o-phenylenediamine and carboxylic acids.
  • Introduction of the ethoxy group: This step may involve alkylation reactions with ethyl halides.
  • Amidine formation: The hydroxyl group can be introduced via hydrolysis of an appropriate precursor or through direct amidation reactions.
  • Final esterification: The final product is obtained by reacting the benzimidazole derivative with methyl chloroformate or another methylating agent under basic conditions .

The primary applications of methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate are in the pharmaceutical field, particularly for:

  • Hypertension treatment: As an angiotensin II receptor blocker, it is used to manage high blood pressure.
  • Cardiovascular health: Potential applications in treating heart diseases and preventing strokes.
  • Research: As a tool compound in studying angiotensin II pathways and related cardiovascular mechanisms .

Interaction studies have demonstrated that methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate effectively binds to angiotensin II receptors, inhibiting their action and leading to vasodilation and decreased blood pressure. Additionally, studies have indicated minimal interactions with other common medications, suggesting a favorable safety profile for combined therapies .

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate shares structural and functional similarities with several other compounds:

Compound NameStructural FeaturesBiological Activity
AzilsartanAngiotensin II receptor antagonistHypertension treatment
LosartanSimilar benzimidazole structureAntihypertensive effects
TelmisartanContains a biphenyl moietyCardiovascular protection

Uniqueness

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is unique due to its specific combination of functional groups that enhance its binding affinity for angiotensin II receptors while potentially minimizing side effects associated with other antihypertensive agents. Its structural complexity allows for diverse modifications that can lead to novel therapeutic agents in cardiovascular medicine .

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

444.17975526 g/mol

Monoisotopic Mass

444.17975526 g/mol

Heavy Atom Count

33

Dates

Last modified: 04-15-2024

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